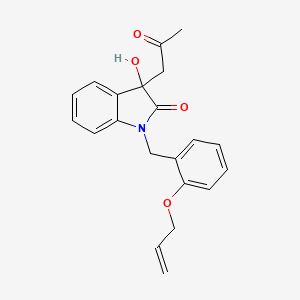

1-(2-(Allyloxy)benzyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one

Description

1-(2-(Allyloxy)benzyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one is an indolin-2-one derivative featuring a 2-(allyloxy)benzyl group at the N1 position, a 3-hydroxy substituent, and a 2-oxopropyl moiety at the C3 position (Fig. 1).

Properties

IUPAC Name |

3-hydroxy-3-(2-oxopropyl)-1-[(2-prop-2-enoxyphenyl)methyl]indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c1-3-12-26-19-11-7-4-8-16(19)14-22-18-10-6-5-9-17(18)21(25,20(22)24)13-15(2)23/h3-11,25H,1,12-14H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZHYKNLJZVHBEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1(C2=CC=CC=C2N(C1=O)CC3=CC=CC=C3OCC=C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Allyloxy)benzyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one typically involves a multi-step process:

Formation of the Allyloxybenzyl Intermediate: The initial step includes the preparation of the allyloxybenzyl intermediate through the reaction of benzyl chloride with allyl alcohol under basic conditions.

Introduction of the Indolin-2-one Structure: This intermediate then undergoes a cyclization reaction with isatin in the presence of a strong base, leading to the formation of the indolin-2-one core.

Hydroxy and Oxopropyl Functionalization:

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow chemistry techniques to ensure high yield and purity. Optimized reaction conditions, including temperature control, solvent selection, and catalyst use, are crucial for efficient large-scale synthesis.

Types of Reactions It Undergoes:

Oxidation: The hydroxy group in 1-(2-(Allyloxy)benzyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one can undergo oxidation to form corresponding carbonyl derivatives.

Reduction: The oxopropyl group can be reduced to yield hydroxyl or alkyl derivatives.

Substitution: The benzyl position can participate in electrophilic aromatic substitution reactions, leading to various substituted products.

Common Reagents and Conditions Used:

Oxidation Reactions: Common oxidizing agents include potassium permanganate and chromium trioxide, often under acidic or basic conditions.

Reduction Reactions: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution Reactions: Electrophiles like halogens and sulfonyl chlorides under Lewis acid catalysis are typical reagents.

Major Products Formed: Depending on the reaction type, products range from oxidized carbonyl compounds, reduced hydroxyl derivatives, to various substituted benzyl and indolin-2-one derivatives.

Scientific Research Applications

1-(2-(Allyloxy)benzyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one has significant applications in:

Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.

Biology: Acts as a probe molecule in enzymatic studies to investigate enzyme-substrate interactions.

Medicine: Shows potential as a lead compound in the development of new pharmaceuticals targeting specific pathways.

Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

Molecular Targets and Pathways Involved: The biological activity of 1-(2-(Allyloxy)benzyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one is primarily mediated through its interaction with key enzymes and receptors. It may inhibit specific enzyme activities by binding to the active site or modulating receptor function through allosteric interactions. These actions result in downstream effects on cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Indolin-2-ones

Core Structure Modifications

- 3-Hydroxy-3-(2-oxopropyl)indolin-2-one (Compound 1, CAS 33417-17-3) Structure: Lacks the N1-substituted 2-(allyloxy)benzyl group. Bioactivity: Inhibits NO production in murine macrophages (IC50 = 34 µM) . Synthesis: Produced by Enterocloster sp. RD014215 via microbial fermentation . Configuration: S-configuration implied via optical rotation comparison .

- 1-(2-Chloroethyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one Structure: Chloroethyl group at N1 instead of allyloxybenzyl. Properties: Higher lipophilicity due to chloro substituent; commercial availability noted (discontinued) .

1-Benzyl-3-(2-oxo-2-(3,4,5-trimethoxyphenyl)ethylidene)indolin-2-one (1z)

Substituted Benzyl Variants

- 1-(2-(Allyloxy)benzyl)-7-chloro-3-hydroxy-3-(2-oxopropyl)indolin-2-one

Chiral Derivatives

Isoindolin-1-one Derivatives

Compounds like 3-benzyl-3-hydroxy-2-(4-methylbenzyl)isoindolin-1-one (1l) and 3-(2-(benzyloxy)ethyl)-3-hydroxyisoindolin-1-one (1y) exhibit similar hydroxy and alkyl substituents but differ in core structure (isoindolin-1-one vs. indolin-2-one). These analogs show higher melting points (149–152°C for 1l) due to rigid isoindolinone cores .

Data Tables

Table 1: Key Structural and Functional Comparisons

Table 2: Impact of Substituents on Physical Properties

| Substituent Type | Example Compound | Effect on Properties |

|---|---|---|

| Allyloxybenzyl (N1) | Target compound | Increases lipophilicity; may enhance membrane permeability. |

| Chloro (C7) | 1-(2-(Allyloxy)benzyl)-7-chloro derivative | Enhances electronic withdrawal; may improve stability. |

| Trimethoxyphenyl (C3) | 1z | Introduces steric bulk; alters solubility. |

| Isoindolinone core | 1l | Higher rigidity → elevated melting points. |

Research Findings and Implications

- Bioactivity: The unsubstituted 3-hydroxy-3-(2-oxopropyl)indolin-2-one (IC50 = 34 µM) suggests that the core structure contributes to NO inhibition. The allyloxybenzyl group in the target compound may modulate activity via enhanced bioavailability .

- Synthesis Challenges : Lack of reported synthesis for the target compound highlights a gap. Analogous methods (e.g., Pd-catalyzed allylation , microbial fermentation ) could be adapted.

- Chirality : S-configuration in related compounds (e.g., Compound 1) implies enantioselective synthesis may be critical for bioactivity .

Biological Activity

1-(2-(Allyloxy)benzyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one is a synthetic compound belonging to the indolin-2-one family, which has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer research. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 365.4 g/mol. Its structure features an indolin-2-one core with an allyloxy group, which contributes to its biological properties.

The primary mechanism of action for 1-(2-(Allyloxy)benzyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one involves the inhibition of nitric oxide (NO) production. NO is a critical signaling molecule involved in various physiological processes, including immune response and inflammation. By inhibiting NO production, this compound may modulate inflammatory pathways and exhibit protective effects against certain diseases.

Anticancer Activity

Research has indicated that derivatives of indolin-2-one compounds demonstrate significant anticancer properties. For instance, studies involving similar structures have shown efficacy against ovarian cancer xenografts in nude mice, achieving tumor growth suppression rates exceeding 100% in some cases . The specific compound's ability to induce apoptosis in cancer cells may be linked to its structural properties and interaction with cellular pathways.

Anti-inflammatory Effects

The compound's inhibition of NO production suggests potential anti-inflammatory effects. Compounds with similar structures have been observed to relax vascular tissues, indicating their potential use in treating cardiovascular diseases . In vitro studies have demonstrated that related indolinone compounds can significantly reduce inflammation markers in cell cultures.

Research Findings and Case Studies

Synthesis and Derivatives

The synthesis of 1-(2-(Allyloxy)benzyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one typically involves multi-step organic reactions, including coupling reactions between various precursors. This process allows for the generation of a variety of derivatives that can be screened for enhanced biological activity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-(Allyloxy)benzyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one, and what analytical techniques confirm its structural integrity?

- Synthetic Routes : The compound can be synthesized via asymmetric catalysis using isatin and acetone with a chiral proline catalyst, as proposed for Enterocloster-derived metabolites . Alternative methods include multicomponent cascade reactions involving oxindole derivatives and isocyanides under Pd catalysis .

- Analytical Techniques : Nuclear magnetic resonance (NMR) (1H, 13C) and high-resolution mass spectrometry (HRMS) are critical for structural confirmation. For example, HR-ESI-TOF MS (m/z 228.0638 [M+Na]+) and NMR data (e.g., 125 MHz 13C-NMR) are used to verify the planar structure and chirality .

Q. What initial biological activities have been reported for this compound, and what experimental models were used?

- Biological Activity : The compound inhibits nitric oxide (NO) production in murine macrophage cells (RAW264) stimulated with lipopolysaccharide (LPS), showing an IC50 of 34 μM . No cytotoxicity was observed up to 48 μM .

- Experimental Models : In vitro assays using LPS-stimulated macrophages and NF-κB reporter systems were employed to assess NO inhibition and pathway specificity .

Advanced Research Questions

Q. How does the compound’s nitric oxide inhibitory activity compare to structurally similar molecules, and what are the implications for structure-activity relationships (SAR)?

- Structural Comparisons : The compound shares a core structure with convolutamydine A, a marine-derived oxindole alkaloid. However, convolutamydine A derivatives with bromine substitutions exhibit broader bioactivity (e.g., antinociceptive effects), suggesting that substituents at the 4- and 6-positions enhance potency .

- SAR Insights : The 3-hydroxy-3-(2-oxopropyl) group is critical for NO inhibition, as its removal abolishes activity. Modifications to the allyloxybenzyl moiety could optimize binding to unidentified targets in NF-κB-independent pathways (e.g., JAK/STAT or p38MAPK) .

Q. What challenges exist in elucidating the compound’s mechanism of action, particularly regarding NF-κB-independent pathways?

- Mechanistic Complexity : While the compound does not inhibit NF-κB signaling, its exact molecular targets remain unknown. Proposed pathways include interference with JAK/STAT or p38MAPK, which regulate NO synthase (iNOS) expression .

- Methodological Approaches : Use RNA-seq or phosphoproteomics to identify dysregulated signaling nodes. Genetic knockout models (e.g., STAT1/3 or p38-deficient macrophages) can validate pathway involvement .

Q. How can researchers optimize synthetic yields and purity given the compound’s complex stereochemistry?

- Stereochemical Control : Asymmetric synthesis using chiral catalysts (e.g., proline derivatives) improves enantiomeric excess. For example, Tseke et al. achieved high S-configuration fidelity via proline-mediated catalysis .

- Purification Strategies : Preparative HPLC under isocratic conditions (30% CH3CN) effectively isolates the compound, yielding >95% purity . Microwave-assisted synthesis (70°C, 5 minutes) reduces side reactions but requires yield optimization .

Q. What strategies are recommended for resolving contradictions between preliminary and emerging data on the compound’s biological activity?

- Data Reconciliation : Cross-validate findings using orthogonal assays (e.g., ELISA for NO vs. Griess reagent) and independent cell lines. For example, RAW264 macrophages and primary bone marrow-derived macrophages (BMDMs) can confirm activity consistency .

- Meta-Analysis : Compare results with structurally analogous compounds (e.g., convolutamydine A derivatives) to identify conserved bioactivity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.